molecular formula C17H22N2O5 B1139458 (-)-Eseroline fumarate CAS No. 104015-29-4

(-)-Eseroline fumarate

Cat. No.: B1139458
CAS No.: 104015-29-4
M. Wt: 334.4 g/mol
InChI Key: PBZRRADJWNBPNY-UHFFFAOYSA-N
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Description

(-)-Eseroline fumarate: is a chemical compound derived from eseroline, an alkaloid found in the seeds of the Calabar bean (Physostigma venenosum). Eseroline itself is a metabolite of physostigmine, a well-known acetylcholinesterase inhibitor. The fumarate salt form enhances the compound’s stability and solubility, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-eseroline fumarate typically involves the following steps:

    Extraction of Physostigmine: Physostigmine is extracted from the seeds of the Calabar bean.

    Hydrolysis: Physostigmine undergoes hydrolysis to produce eseroline.

    Formation of Fumarate Salt: Eseroline is then reacted with fumaric acid to form this compound.

The reaction conditions for the formation of the fumarate salt generally involve dissolving eseroline in an appropriate solvent, such as ethanol or methanol, and then adding fumaric acid. The mixture is stirred at room temperature until the reaction is complete, and the product is isolated by filtration or crystallization.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Extraction: Large-scale extraction of physostigmine from Calabar bean seeds.

    Controlled Hydrolysis: Hydrolysis of physostigmine under controlled conditions to ensure high yield and purity of eseroline.

    Salt Formation: Reaction of eseroline with fumaric acid in large reactors, followed by purification steps such as recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(-)-Eseroline fumarate undergoes several types of chemical reactions, including:

    Oxidation: Eseroline can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert eseroline to its reduced forms.

    Substitution: Eseroline can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Oxidation of eseroline can produce quinone derivatives.

    Reduction: Reduction typically yields dihydroeseroline.

    Substitution: Substitution reactions can result in N-alkyl or N-acyl eseroline derivatives.

Scientific Research Applications

(-)-Eseroline fumarate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its effects on acetylcholinesterase and its potential neuroprotective properties.

    Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease.

    Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (-)-eseroline fumarate involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine, leading to enhanced cholinergic transmission. This mechanism is similar to that of physostigmine, but this compound may have different pharmacokinetic properties and effects.

Comparison with Similar Compounds

Similar Compounds

    Physostigmine: The parent compound from which eseroline is derived.

    Neostigmine: Another acetylcholinesterase inhibitor with a similar mechanism of action.

    Rivastigmine: A carbamate-based acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Uniqueness

(-)-Eseroline fumarate is unique due to its specific structure and the presence of the fumarate salt, which enhances its stability and solubility. Compared to physostigmine, this compound may offer different pharmacokinetic properties, potentially leading to variations in its therapeutic effects and applications.

Properties

IUPAC Name

3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;but-2-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.C4H4O4/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13;5-3(6)1-2-4(7)8/h4-5,8,12,16H,6-7H2,1-3H3;1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZRRADJWNBPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)O)C)C.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40908718
Record name But-2-enedioic acid--1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40908718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104015-29-4
Record name But-2-enedioic acid--1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40908718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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